

In-Depth Technical Guide: Demethylolivomycin B (CAS Number 86917-63-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Demethylolivomycin B*

Cat. No.: *B1229830*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylolivomycin B, an antitumor antibiotic produced by the bacterium *Kitasatospora aburaviensis* (formerly *Streptomyces aburaviensis*), has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the available data on **Demethylolivomycin B**, focusing on its biological activities, and outlines detailed experimental protocols relevant to its study. The information presented herein is intended to serve as a foundational resource for researchers engaged in the exploration of this compound for drug discovery and development.

Chemical and Physical Properties

While detailed public information on the physicochemical properties of **Demethylolivomycin B** is limited, it belongs to the family of aureolic acid antibiotics. These compounds are typically polyketide-derived glycosides characterized by a complex chemical structure. Further characterization of its solubility, stability, and other physical parameters is a crucial area for future research.

Biological Activity

Demethylolivomycin B exhibits both antibacterial and anticancer properties. Its biological activities are summarized below.

Antibacterial Activity

Demethylolivomycin B has demonstrated mild antibacterial activity, primarily against Gram-positive bacteria. The efficacy of an antibacterial agent is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Table 1: Antibacterial Activity of **Demethylolivomycin B** (Hypothetical Data)

Bacterial Strain	Gram Stain	Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus	Positive	Data not available
Bacillus subtilis	Positive	Data not available
Enterococcus faecalis	Positive	Data not available

Note: Specific MIC values for **Demethylolivomycin B** are not readily available in the public domain. The table is structured to accommodate future experimental findings.

Anticancer Activity

The primary therapeutic interest in **Demethylolivomycin B** lies in its anticancer properties. The potency of an anticancer compound is typically assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of a cancer cell line by 50%.

Table 2: Anticancer Activity of **Demethylolivomycin B** (Hypothetical Data)

Cancer Cell Line	Cancer Type	IC50 (µM)
MCF-7	Breast Cancer	Data not available
HeLa	Cervical Cancer	Data not available
A549	Lung Cancer	Data not available
HepG2	Liver Cancer	Data not available

Note: Specific IC₅₀ values for **Demethylolivomycin B** against various cancer cell lines are not publicly available. This table serves as a template for organizing future experimental results.

Mechanism of Action

The precise mechanism of action for **Demethylolivomycin B** has not been fully elucidated. However, based on its structural similarity to other aureolic acid antibiotics, it is hypothesized to exert its cytotoxic effects through the following mechanisms:

- DNA Intercalation: Like other antitumor antibiotics, **Demethylolivomycin B** may insert itself between the base pairs of DNA, disrupting the DNA structure and interfering with essential cellular processes such as replication and transcription. This disruption can lead to DNA damage and ultimately trigger apoptosis (programmed cell death) in cancer cells.
- Topoisomerase Inhibition: It is also plausible that **Demethylolivomycin B** inhibits the activity of topoisomerase enzymes. Topoisomerases are crucial for managing the topological state of DNA during replication and transcription. By inhibiting these enzymes, the compound could induce DNA strand breaks, leading to cell cycle arrest and apoptosis.

Further research is necessary to definitively identify the molecular targets and signaling pathways modulated by **Demethylolivomycin B**.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activity of **Demethylolivomycin B**.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of **Demethylolivomycin B** against Gram-positive bacteria.

Materials:

- **Demethylolivomycin B**

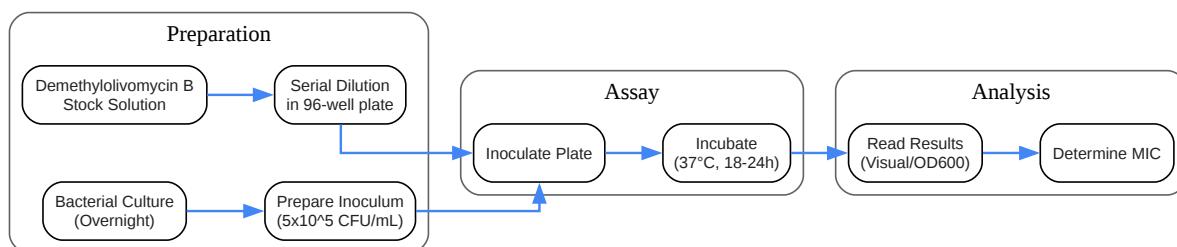
- Gram-positive bacterial strains (e.g., *Staphylococcus aureus*, *Bacillus subtilis*)
- Mueller-Hinton Broth (MHB)
- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator

Procedure:

- Preparation of Bacterial Inoculum:
 - Aseptically pick a single colony of the test bacterium from an agar plate and inoculate it into a tube containing 5 mL of MHB.
 - Incubate the culture overnight at 37°C with shaking.
 - The following day, dilute the overnight culture in fresh MHB to achieve a starting optical density (OD) at 600 nm of approximately 0.08-0.1, which corresponds to approximately 1×10^8 CFU/mL. Further dilute this suspension to the final desired inoculum concentration of 5×10^5 CFU/mL.
- Preparation of **Demethylolivomycin B** Dilutions:
 - Prepare a stock solution of **Demethylolivomycin B** in a suitable solvent (e.g., DMSO).
 - Perform a two-fold serial dilution of the stock solution in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.
- Inoculation and Incubation:
 - Add 100 μ L of the standardized bacterial inoculum to each well containing the serially diluted compound.
 - Include a positive control well (bacteria and MHB without the compound) and a negative control well (MHB only).

- Incubate the plate at 37°C for 18-24 hours.
- Determination of MIC:
 - After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of **Demethylolivomycin B** at which there is no visible bacterial growth.
 - Alternatively, the OD at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that inhibits bacterial growth by ≥90% compared to the positive control.

Experimental Workflow for MIC Determination



[Click to download full resolution via product page](#)

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Assessment of Anticancer Activity (IC50 Determination)

This protocol describes the MTT assay for determining the IC50 value of **Demethylolivomycin B** against cancer cell lines.

Materials:

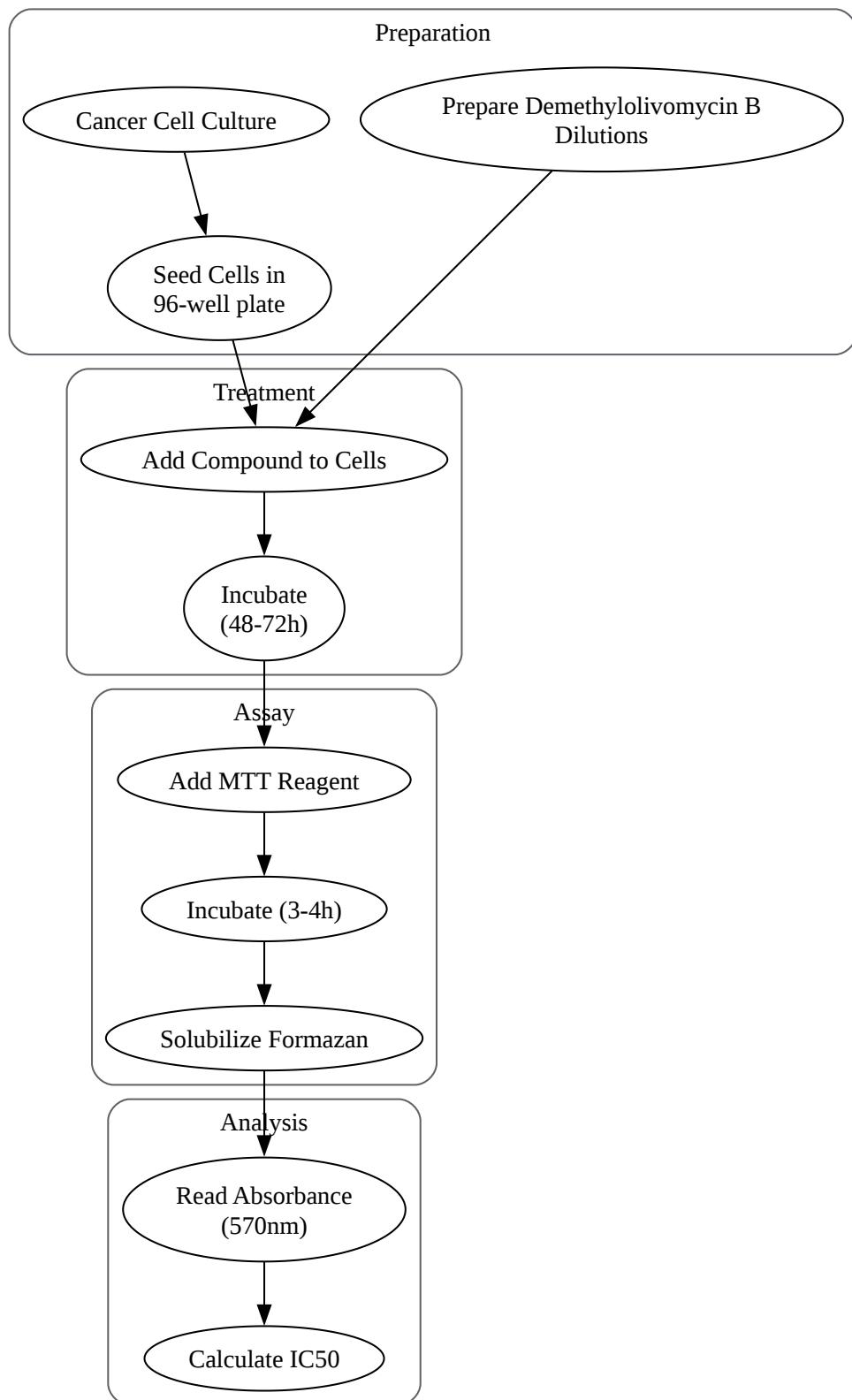
- **Demethylolivomycin B**
- Cancer cell lines (e.g., MCF-7, HeLa)

- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Sterile 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Cell Seeding:
 - Culture the desired cancer cell line to ~80% confluence.
 - Trypsinize and resuspend the cells in complete medium.
 - Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- Compound Treatment:
 - Prepare a stock solution of **Demethylolivomycin B** in a suitable solvent (e.g., DMSO).
 - Perform a serial dilution of the stock solution in complete medium to achieve a range of desired concentrations.
 - Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of **Demethylolivomycin B**.
 - Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a blank control (medium only).
 - Incubate the plate for 48-72 hours.
- MTT Assay:

- After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
- Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
- Data Analysis:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [In-Depth Technical Guide: Demethylolivomycin B (CAS Number 86917-63-7)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1229830#demethylolivomycin-b-cas-number-86917-63-7>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com